molecular formula C21H18ClNOS B5164437 N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide

N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide

Cat. No. B5164437
M. Wt: 367.9 g/mol
InChI Key: FINCPBRLOUNLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMPTB and is a benzamide derivative.

Mechanism of Action

The mechanism of action of CMPTB involves the inhibition of CK2 activity. CK2 is a protein kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and survival. Inhibition of CK2 activity by CMPTB leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
CMPTB has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, leading to their death. CMPTB has been found to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using CMPTB in lab experiments include its potent anti-cancer and anti-inflammatory properties, low toxicity, and well-tolerated nature. However, the limitations of using CMPTB include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of CMPTB. One potential application is its use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for CMPTB. Additionally, the development of more soluble derivatives of CMPTB could improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of CMPTB involves the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form 4-chloro-2-methylbenzoyl chloride. The resulting product is then reacted with 4-mercaptotoluene in the presence of a base to form N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide.

Scientific Research Applications

CMPTB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties. CMPTB has been found to inhibit the activity of the protein kinase CK2, which is overexpressed in many cancer cells and is associated with tumor growth and survival.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNOS/c1-15-13-18(22)11-12-20(15)23-21(24)17-9-7-16(8-10-17)14-25-19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINCPBRLOUNLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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